Benzyl N-[4-(2-aminoethyl)phenyl]carbamate
CAS No.: 1139884-44-8
Cat. No.: VC0111186
Molecular Formula: C16H18N2O2
Molecular Weight: 270.332
* For research use only. Not for human or veterinary use.
![Benzyl N-[4-(2-aminoethyl)phenyl]carbamate - 1139884-44-8](/images/no_structure.jpg)
Specification
CAS No. | 1139884-44-8 |
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Molecular Formula | C16H18N2O2 |
Molecular Weight | 270.332 |
IUPAC Name | benzyl N-[4-(2-aminoethyl)phenyl]carbamate |
Standard InChI | InChI=1S/C16H18N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12,17H2,(H,18,19) |
Standard InChI Key | KNEJBNSHORSFKK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCN |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Identification
Benzyl N-[4-(2-aminoethyl)phenyl]carbamate is also known by alternative names including 4-(Benzyloxycarbonylamino)phenethylamine and Benzyl (4-(2-aminoethyl)phenyl)carbamate. The compound is identified in chemical databases by its CAS Registry Number 1139884-44-8 and has the molecular formula C16H18N2O2 . This compound belongs to the broader class of carbamate derivatives, which are characterized by the presence of a carbamate functional group (-NHCOO-).
Structural Features
The molecular structure of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate contains several key functional groups:
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A benzyl group (C6H5CH2-) connected to the oxygen of the carbamate
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A carbamate linkage (-NHCOO-)
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A phenyl ring attached to the nitrogen of the carbamate
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A 2-aminoethyl group (-CH2CH2NH2) at the para position of the phenyl ring
This structural arrangement gives the molecule dual functionality with both carbamate and primary amine groups that can participate in various chemical reactions and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate can be understood by examining similar carbamate derivatives and the contributions of its functional groups:
Synthetic Methodologies
General Synthetic Approaches
The synthesis of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate typically employs one of several established routes for carbamate formation:
Chloroformate Method
This approach likely involves the reaction of 4-(2-aminoethyl)phenol with benzyl chloroformate in the presence of a base, similar to the synthesis of related compounds. This reaction proceeds through nucleophilic addition-elimination at the carbonyl carbon, resulting in the formation of the carbamate linkage .
Curtius Rearrangement Pathway
Another potential synthetic route involves the Curtius reaction, where a carboxylic acid is converted to an acyl azide, followed by thermal rearrangement to an isocyanate intermediate that subsequently reacts with benzyl alcohol to form the carbamate product .
Reaction Conditions and Optimization
The synthesis of carbamate derivatives requires careful control of reaction parameters to achieve high yields and purity:
Parameter | Optimal Conditions | Impact on Synthesis |
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Solvent | Dichloromethane or THF | Facilitates dissolution of reactants and product formation |
Temperature | 0-25°C | Controls reaction rate and minimizes side reactions |
pH | Slightly basic (pH 8-9) | Neutralizes byproducts and favors nucleophilic attack |
Reaction Time | 2-6 hours | Allows for complete conversion while limiting degradation |
Purification | Column chromatography | Removes unreacted starting materials and byproducts |
Protection Strategies
When synthesizing Benzyl N-[4-(2-aminoethyl)phenyl]carbamate, the primary amine group often requires protection to prevent undesired side reactions. Common protection strategies include:
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Temporary conversion to Boc derivatives using di-tert-butyl dicarbonate
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Formation of phthalimide derivatives via the Gabriel synthesis
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Schiff base formation followed by reduction and deprotection
These strategies ensure selective reaction at the phenolic hydroxyl group during carbamate formation.
Biological Activity Profile
Enzyme Inhibitory Properties
Carbamate derivatives structurally similar to Benzyl N-[4-(2-aminoethyl)phenyl]carbamate have demonstrated significant enzyme inhibitory activities, particularly against cholinesterases and carbonic anhydrase isoforms . The carbamate functionality can interact with the active site serine residue of certain enzymes, resulting in inhibition through either reversible or pseudo-irreversible mechanisms.
Structure-Activity Relationships
Research on related carbamate compounds has revealed important structure-activity relationships that may apply to Benzyl N-[4-(2-aminoethyl)phenyl]carbamate:
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The benzyl group attached to the carbamate oxygen influences lipophilicity and binding affinity
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The 2-aminoethyl substituent provides a positively charged moiety at physiological pH that can enhance binding through ionic interactions
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The spatial arrangement between the carbamate and amine groups affects selectivity for different enzyme targets
Studies on carbamate derivatives have shown that subtle structural modifications can significantly impact inhibitory potency and selectivity .
Research on O-substituted carbamate derivatives has demonstrated their potential as "possible target molecules for the treatment of Alzheimer's disease" due to their excellent inhibitory potential against acetylcholinesterase .
Comparative Analysis with Similar Compounds
Structural Comparison with Related Carbamates
To better understand the properties of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate, it is valuable to compare it with structurally related compounds:
Activity Comparison
Research on carbamate derivatives has demonstrated varying degrees of enzyme inhibitory potency:
These data suggest that properly designed carbamate derivatives can exhibit potent enzyme inhibition, sometimes exceeding the activity of established therapeutic agents .
Analytical Characterization Methods
Spectroscopic Identification
The structural characterization of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate typically employs multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in 1H-NMR spectrum would include:
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Aromatic protons from benzyl and phenyl groups (δ ~7.0-7.5 ppm)
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Benzyl methylene protons (δ ~5.0-5.2 ppm)
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Ethyl chain protons (δ ~2.7-3.4 ppm)
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Carbamate NH (δ ~6.5-7.0 ppm)
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Primary amine protons (δ ~1.5-2.0 ppm)
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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Carbamate C=O stretch (~1700-1730 cm-1)
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N-H stretching vibrations (~3300-3500 cm-1)
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Aromatic C=C stretches (~1450-1600 cm-1)
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C-O stretching (~1200-1250 cm-1)
Chromatographic Analysis
Chromatographic methods for analysis of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate include:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of molecular identity
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
Typical HPLC conditions might employ a C18 reversed-phase column with a mobile phase consisting of acetonitrile/water gradient containing a small amount of formic acid or ammonium acetate buffer.
Chemical Reactivity and Stability
Functional Group Reactivity
The reactivity of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate is governed by its key functional groups:
Carbamate Group Reactions
The carbamate functionality can undergo:
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Hydrolysis under acidic or basic conditions
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Aminolysis with primary or secondary amines
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Reduction to corresponding amines with strong reducing agents
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Thermal decomposition at elevated temperatures
Primary Amine Reactions
The terminal primary amine is reactive toward:
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Acylation with acid chlorides or anhydrides
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Alkylation with alkyl halides
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Reductive amination with aldehydes or ketones
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Formation of amides, ureas, or thioureas
Stability Considerations
Understanding the stability profile is essential for handling, storage, and application development:
Condition | Stability Behavior | Primary Degradation Pathway |
---|---|---|
Acidic Environment | Moderate instability | Hydrolysis of carbamate linkage |
Basic Environment | Low stability | Accelerated hydrolysis |
Oxidative Conditions | Moderate stability | Oxidation of primary amine |
Thermal Exposure | Stable at room temperature | Decomposition above ~150°C |
Light Exposure | Generally stable | Minimal photodegradation |
Applications in Scientific Research
Chemical Biology Applications
Benzyl N-[4-(2-aminoethyl)phenyl]carbamate and similar compounds serve as valuable tools in chemical biology research:
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As chemical probes for studying enzyme mechanisms
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For investigating structure-activity relationships in drug development
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As building blocks for the synthesis of more complex bioactive molecules
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For developing activity-based protein profiling (ABPP) probes
Medicinal Chemistry Research
In medicinal chemistry, carbamate derivatives have found application in:
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Development of enzyme inhibitors as potential therapeutic agents
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Design of prodrugs with improved pharmacokinetic properties
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Creation of biologically active compounds with enhanced stability
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Structure-based drug design focused on neurological disorders
Research on carbamate derivatives has demonstrated their potential as "possible target molecules for the treatment of Alzheimer's disease" through their acetylcholinesterase inhibitory properties .
Future Research Directions
Synthesis and Characterization Opportunities
Future research on Benzyl N-[4-(2-aminoethyl)phenyl]carbamate could focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Comprehensive characterization of physical, chemical, and biological properties
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Investigation of crystal structure and conformational preferences
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Study of structure-property relationships through systematic modification
Biological Evaluation
Promising research avenues include:
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Systematic assessment of enzyme inhibitory properties against various targets
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Structure-activity relationship studies through the synthesis of analogs
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Molecular modeling to understand binding interactions with target enzymes
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In vitro and potentially in vivo studies to evaluate therapeutic potential
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